N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a tetrahydroindazole ring, a benzofuran moiety, and a sulfonamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S/c1-13-10-15-11-16(6-7-18(15)26-13)27(23,24)21-17-5-3-4-14-12-22(8-9-25-2)20-19(14)17/h6-7,11-13,17,21H,3-5,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWGFKOOHIJTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CCCC4=CN(N=C34)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps:
Formation of the Tetrahydroindazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzofuran Moiety: This step often involves the use of Friedel-Crafts acylation or alkylation reactions.
Attachment of the Sulfonamide Group: The sulfonamide group is usually introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions to minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzofuran moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the benzofuran ring.
Scientific Research Applications
N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonamides are known to be effective.
Mechanism of Action
The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing it to inhibit the activity of certain enzymes involved in folate synthesis, which is crucial for cell division and growth.
Comparison with Similar Compounds
- N-[2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-yl]-2-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide
- This compound
Comparison:
- Structural Uniqueness: The presence of both the tetrahydroindazole and benzofuran moieties in the same molecule is relatively unique, providing a distinct set of chemical and biological properties.
- Functional Group Diversity: The combination of a sulfonamide group with other functional groups like methoxyethyl and benzofuran allows for a wide range of chemical reactivity and potential biological activity.
This compound stands out due to its complex structure and the potential for diverse applications in various fields of research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
